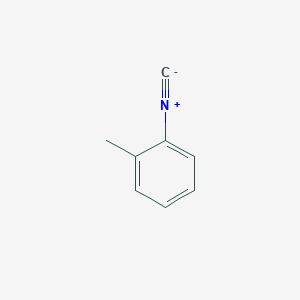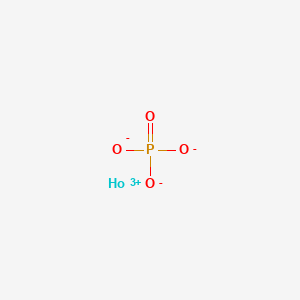
磷酸钬(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Holmium(III) phosphate is an inorganic compound composed of holmium and phosphate ions, with the chemical formula HoPO₄. Holmium is a rare earth element, and its compounds are known for their unique magnetic and optical properties. Holmium(III) phosphate is utilized in various scientific and industrial applications due to its stability and reactivity.
科学研究应用
Holmium(III) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for other holmium compounds.
Biology: Employed in the study of biological systems due to its unique magnetic properties.
作用机制
Holmium(III) phosphate, also known as phosphoric acid holmium salt, is a high-purity salt with the linear formula HoPO4 . It is a compound of interest in various fields, including proteomics research and photocatalysis .
Target of Action
It has been used in the preparation of composite photocatalysts , suggesting that its targets could be related to light absorption and energy transfer processes.
Mode of Action
Holmium(III) phosphate has been used in the preparation of Ag3PO4@holmium phosphate (HP) composite photocatalysts . During the co-deposition process, Ag3PO4 particles were encapsulated by a flocculent amorphous substance layer of HP, forming a core-shell heterojunction structure . This structure significantly improved the photocatalytic activity of Ag3PO4 .
Result of Action
The core-shell structure of the Ag3PO4@holmium phosphate composite significantly improved the photocatalytic activity of Ag3PO4 . This suggests that the presence of Holmium(III) phosphate can enhance the efficiency of light-induced chemical reactions.
Action Environment
The action of Holmium(III) phosphate can be influenced by various environmental factors. For instance, in the context of photocatalysis, factors such as light intensity, wavelength, and the presence of other reactants can affect its efficacy and stability .
准备方法
Synthetic Routes and Reaction Conditions: Holmium(III) phosphate can be synthesized through several methods, including:
Solid-State Synthesis: This involves heating holmium oxide (Ho₂O₃) with phosphoric acid (H₃PO₄) at high temperatures to form holmium phosphate.
Co-precipitation Method: Holmium nitrate (Ho(NO₃)₃) and sodium phosphate (Na₃PO₄) solutions are mixed, resulting in the precipitation of holmium phosphate.
Hydrothermal Method: Holmium chloride (HoCl₃) and phosphoric acid are reacted under high pressure and temperature in an autoclave to produce holmium phosphate crystals.
Industrial Production Methods: Industrial production of holmium phosphate typically involves large-scale solid-state synthesis or co-precipitation methods due to their efficiency and scalability.
化学反应分析
Holmium(III) phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: Holmium(III) phosphate can be reduced to holmium metal using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution Reactions: It can react with other phosphates or metal salts to form mixed-metal phosphates.
Complexation Reactions: Holmium(III) phosphate can form complexes with organic ligands, enhancing its solubility and reactivity.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Lithium aluminum hydride or hydrogen gas.
Substitution: Metal salts or other phosphate compounds.
Complexation: Organic ligands like EDTA (ethylenediaminetetraacetic acid).
Major Products:
Reduction: Holmium metal.
Substitution: Mixed-metal phosphates.
Complexation: Holmium-ligand complexes.
相似化合物的比较
Holmium(III) phosphate can be compared with other rare earth phosphates:
Holmium Phosphide (HoP): Unlike holmium phosphate, holmium phosphide is a semiconductor used in high-frequency applications.
Lithium Magnesium Phosphate (LiMgPO₄): This compound is used in optically stimulated luminescence dosimetry and has different luminescent properties compared to holmium phosphate.
Uniqueness: Holmium(III) phosphate’s unique combination of magnetic, optical, and catalytic properties makes it distinct from other rare earth phosphates. Its applications in radiation therapy and photocatalysis further highlight its versatility and importance in scientific research.
属性
CAS 编号 |
14298-39-6 |
|---|---|
分子式 |
H3HoO4P |
分子量 |
262.926 g/mol |
IUPAC 名称 |
holmium;phosphoric acid |
InChI |
InChI=1S/Ho.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
InChI 键 |
GHJOLHIXGZDNBM-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])[O-].[Ho+3] |
规范 SMILES |
OP(=O)(O)O.[Ho] |
Key on ui other cas no. |
14298-39-6 |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)
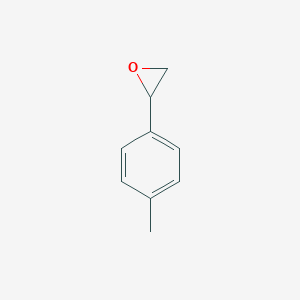
![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)
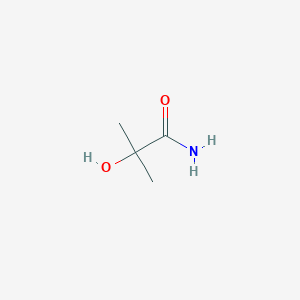
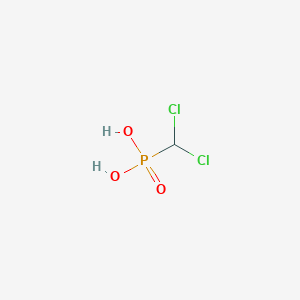
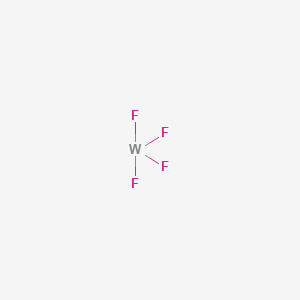
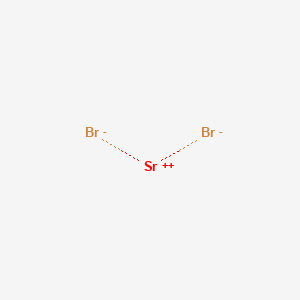
![Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-](/img/structure/B79255.png)
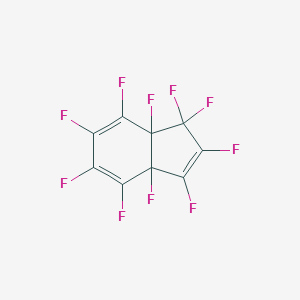
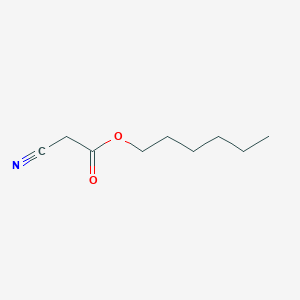
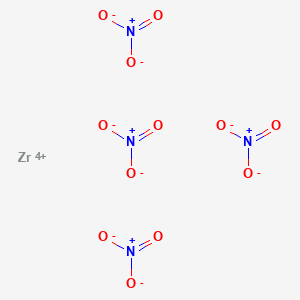
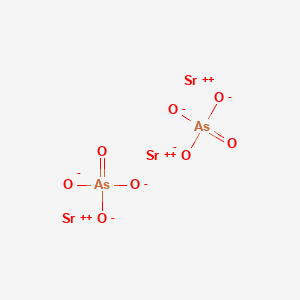
![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)
